4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate
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Overview
Description
4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a synthetic organic compound belonging to the class of coumarin derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-ol with N-[(4-methylphenyl)sulfonyl]-beta-alanine. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) to activate the carboxylic acid group of N-[(4-methylphenyl)sulfonyl]-beta-alanine . The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and the use of coupling agents in organic synthesis can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of photoactive materials and sensors.
Mechanism of Action
The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate involves its interaction with various molecular targets. The compound can inhibit enzymes such as bacterial DNA gyrase, which is crucial for DNA replication . Additionally, it can interfere with cellular signaling pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy(phenyl)acetate
- [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins
- 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
Uniqueness
4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is unique due to its specific combination of a coumarin moiety with a sulfonyl-beta-alanine group. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H21NO6S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(4-ethyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C21H21NO6S/c1-3-15-12-21(24)28-19-13-16(6-9-18(15)19)27-20(23)10-11-22-29(25,26)17-7-4-14(2)5-8-17/h4-9,12-13,22H,3,10-11H2,1-2H3 |
InChI Key |
TVOYRAALNMIWKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCNS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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